O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
CAS No.: 615575-82-1
Cat. No.: VC18657995
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 615575-82-1 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 2-O-tert-butyl 5-O-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9-/m1/s1 |
| Standard InChI Key | WITHEBMIQIDICK-IWSPIJDZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC |
Introduction
Structural and Stereochemical Characteristics
The compound’s core structure consists of a 2-azabicyclo[2.1.1]hexane scaffold, a strained bicyclic system featuring a nitrogen atom at the bridgehead position. The exo configuration of the ester groups at positions 2 and 5 imposes significant stereochemical constraints, which influence its reactivity and intermolecular interactions . Key structural features include:
Molecular Geometry and Stereochemistry
The bicyclo[2.1.1]hexane system creates a rigid, boat-like conformation that restricts rotational freedom, enhancing stereochemical stability. X-ray crystallography of analogous azabicyclo compounds reveals bond angles of approximately 90° at the bridgehead nitrogen, contributing to strain energy that can drive selective reactivity. The tert-butyl and methyl ester groups occupy spatially distinct positions, with the tert-butyl group providing steric bulk to shield one face of the molecule .
Table 1: Molecular Data for O2-Tert-Butyl O5-Methyl Exo-2-Azabicyclo[2.1.1]Hexane-2,5-Dicarboxylate
The stereochemistry is critical for biological activity. For example, the (1R,4S,5R) configuration reported in source differs from the racemic mixture (rac-(1R,4S,5S)) described in source , highlighting the importance of enantiomeric purity in applications such as asymmetric catalysis .
Synthesis and Preparation
While detailed synthetic protocols for this specific compound remain proprietary, general strategies for azabicyclo[2.1.1]hexane derivatives involve photochemical cyclization, intramolecular Diels-Alder reactions, or transition-metal-catalyzed cycloadditions . A plausible multi-step synthesis could proceed as follows:
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Formation of the Bicyclic Core: Cyclopropanation of a substituted pyrrolidine precursor via [2+1] cycloaddition, followed by ring-strain-driven rearrangement to form the bicyclo[2.1.1]hexane system .
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Esterification: Sequential protection of the nitrogen and carboxyl groups using tert-butyl and methyl esters, respectively, under Schotten-Baumann conditions .
Challenges include controlling regioselectivity during esterification and maintaining stereochemical integrity during cyclization. Source notes a purity of 95% for commercially available batches, suggesting chromatographic purification is essential to isolate the exo isomer .
Chemical Reactivity and Functionalization
The compound’s dual ester groups and strained bicyclic framework enable diverse transformations:
Ester Hydrolysis and Transesterification
The tert-butyl ester is selectively hydrolyzable under acidic conditions (e.g., HCl in dioxane), leaving the methyl ester intact for subsequent functionalization. This selectivity is exploitable in stepwise synthesis of bioactive molecules.
Nitrogen Functionalization
The bridgehead nitrogen can undergo alkylation or acylation to introduce pharmacophores. For instance, reaction with benzyl chloroformate yields a carbamate derivative, enhancing hydrogen-bonding capacity for drug-target interactions .
Ring-Opening Reactions
The strained bicyclic system participates in ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, forming polyamide precursors for high-performance polymers .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The rigid azabicyclo scaffold mimics peptide turn structures, making it a valuable core for protease inhibitors and GPCR modulators. Source highlights its use in fragment-based drug design (FBDD) to target neurological disorders.
Catalysis
Chiral derivatives serve as ligands in asymmetric hydrogenation. The tert-butyl group’s steric bulk enforces facial selectivity, improving enantiomeric excess (ee) in ketone reductions .
Polymers and Materials
ROMP-derived polymers exhibit high thermal stability (), suitable for aerospace composites .
Recent Advances and Future Directions
Recent studies focus on enantioselective synthesis to access non-racemic batches for pharmaceutical use . Computational modeling (e.g., DFT calculations) predicts regioselectivity in ester hydrolysis, guiding synthetic optimization. Future research should address:
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Scalable synthesis to reduce production costs.
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In vivo toxicological profiling to assess therapeutic potential.
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Development of bifunctional catalysts leveraging the nitrogen lone pair.
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